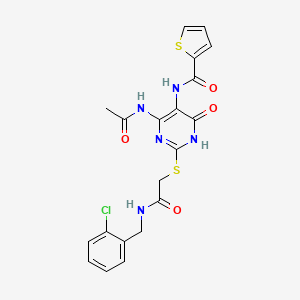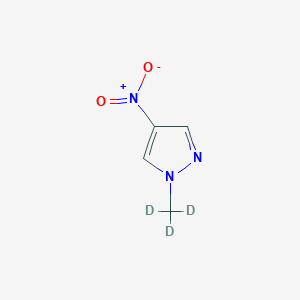![molecular formula C17H20N6O B2749876 N,N-dimethyl-N'-{7-[1-(3-methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}iminoformamide CAS No. 477865-39-7](/img/structure/B2749876.png)
N,N-dimethyl-N'-{7-[1-(3-methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}iminoformamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,N-dimethyl-N’-{7-[1-(3-methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}iminoformamide” is a chemical compound . It belongs to the class of compounds known as 1,2,4-triazoles .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A novel series of 1,2,4-triazole derivatives were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis . The exact structure would depend on the specific synthesis process and the starting materials used .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. As a 1,2,4-triazole derivative, it may undergo reactions typical of this class of compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information can be found in chemical databases .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
A study by Hassneen and Abdallah (2003) describes the preparation of 2-thioxopyrimidinyl-5-(N,N-dimethylamino)formamidine and its reactions to generate pyridino[2,3-d]pyrimidin-4-ones and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-ones, showcasing the versatility of N,N-dimethylamino derivatives in synthesizing complex heterocycles (Hassneen & Abdallah, 2003).
Antimicrobial Applications
Research by Abdel‐Aziz et al. (2008) explores the synthesis of pyrazolo[1,5‐a]pyrimidine and 1,2,4‐triazolo[1,5‐a]pyrimidine derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety. Some of these compounds demonstrated moderate antibacterial and antifungal activities, suggesting potential antimicrobial applications of similarly structured compounds (Abdel‐Aziz et al., 2008).
Synthetic Methodologies
A paper by Wamhoff et al. (1993) delves into the heterocondensation of enamino nitriles to produce 1,2,4-triazolo[1,5-c]pyrimidines, illustrating the synthetic pathways available for constructing complex heterocycles from simpler precursors, which could be applicable to the synthesis of N,N-dimethyl-N'-{7-[1-(3-methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}iminoformamide (Wamhoff et al., 1993).
Structural Characterization and Applications
The work by Gomha and Farghaly (2011) on the synthesis of ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate highlights the structural characterization of novel heterocyclic compounds and provides a foundation for further exploration into their potential applications in materials science, pharmacology, and as intermediates in organic synthesis (Gomha & Farghaly, 2011).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment . It plays a significant role in controlling the cell’s progression from the G1 phase (growth phase) to the S phase (DNA synthesis phase) .
Mode of Action
The compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, thereby preventing its interaction with cyclin A2 . This inhibition disrupts the normal cell cycle progression, particularly the transition from the G1 phase to the S phase .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway. By preventing the activation of CDK2, the compound disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation . This is particularly beneficial in the context of cancer treatment, where uncontrolled cell proliferation is a key characteristic of the disease .
Pharmacokinetics
These properties can help predict the observed antitumor activity .
Result of Action
The compound exhibits potent dual activity against examined cell lines and CDK2 . It significantly inhibits the growth of the examined cell lines . Moreover, it exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within HCT cells .
Propriétés
IUPAC Name |
N,N-dimethyl-N'-[7-[1-(3-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O/c1-12-6-5-7-14(10-12)24-13(2)15-8-9-18-17-20-16(21-23(15)17)19-11-22(3)4/h5-11,13H,1-4H3/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRLVLNLKOWRER-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C2=CC=NC3=NC(=NN23)N=CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)OC(C)C2=CC=NC3=NC(=NN23)/N=C/N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Benzyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-1-carboxylate hydrochloride](/img/structure/B2749793.png)




![1-[(2,4-Dimethoxyphenyl)methyl]-1-(4-iodophenyl)-3-phenylthiourea](/img/structure/B2749803.png)



![[1-(dimethylsulfamoyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid](/img/structure/B2749809.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2749814.png)


